4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Chloropyridine Group: The chloropyridine group can be introduced via a nucleophilic substitution reaction using 6-chloropyridine-3-amine and an appropriate leaving group.
Coupling with Fluorophenyl Group: The final step involves coupling the synthesized thiazole intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(6-chloropyridin-3-yl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- **4-(6-chloropyridin-3-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- **4-(6-chloropyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H10Cl2FN3S |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C14H9ClFN3S.ClH/c15-13-6-1-9(7-17-13)12-8-20-14(19-12)18-11-4-2-10(16)3-5-11;/h1-8H,(H,18,19);1H |
InChI Key |
WYLSZSOHDSNBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CN=C(C=C3)Cl)F.Cl |
Origin of Product |
United States |
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